3-Bromobenzyl-(2-methoxyphenyl)ether
Description
3-Bromobenzyl-(2-methoxyphenyl)ether is a diaryl ether compound characterized by a bromobenzyl group linked to a 2-methoxyphenyl moiety via an ether bond. Its molecular formula is C₁₄H₁₃BrO₂, with a molecular weight of 293.16 g/mol (calculated). The compound has been utilized in synthetic chemistry research, particularly in studies involving substituent effects on benzyl ion formation and ether stability . Synthesis methods often involve coupling 1-(2-methoxyphenyl)ethanol with brominated aromatic substrates, such as 3-bromoanisole, followed by chromatographic purification using cyclohexane/diethyl ether gradients .
Properties
IUPAC Name |
1-bromo-3-[(2-methoxyphenoxy)methyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-16-13-7-2-3-8-14(13)17-10-11-5-4-6-12(15)9-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHBLEBUDQDPAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Bromobenzyl-(2-methoxyphenyl)ether is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.
Chemical Structure
The structure of 3-Bromobenzyl-(2-methoxyphenyl)ether can be represented as follows:
This compound features a bromobenzyl group attached to a methoxy-substituted phenyl ether, which is crucial for its biological interactions.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to 3-Bromobenzyl-(2-methoxyphenyl)ether. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various derivatives, including those structurally similar to 3-Bromobenzyl-(2-methoxyphenyl)ether.
| Compound | MIC (µg/mL) | Gram-negative | Gram-positive |
|---|---|---|---|
| 3-Bromobenzyl-(2-methoxyphenyl)ether | TBD | TBD | TBD |
| Cinnamaldehyde derivatives | 1.56-6.25 | E. coli, P. aeruginosa | S. aureus, B. subtilis |
| Hydrazone derivatives | 3.0-50 | Various | Various |
Note: The specific MIC values for 3-Bromobenzyl-(2-methoxyphenyl)ether are yet to be determined (TBD), but its structural analogs exhibit significant antimicrobial activity against a range of bacteria .
Anticancer Activity
Research has also focused on the anticancer potential of compounds similar to 3-Bromobenzyl-(2-methoxyphenyl)ether. For example, hydrazone derivatives have shown promising antiproliferative effects against various cancer cell lines, as illustrated in the following table:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 3-Bromobenzyl-(2-methoxyphenyl)ether | TBD | TBD |
| Hydrazone derivative A | 0.29 | HCT-116 (colon cancer) |
| Hydrazone derivative B | 3.1 | HCT-116 |
Findings: Compounds with similar structural motifs have demonstrated cytostatic effects and induced apoptosis in cancer cells, suggesting that 3-Bromobenzyl-(2-methoxyphenyl)ether may possess similar properties .
The mechanism by which compounds like 3-Bromobenzyl-(2-methoxyphenyl)ether exert their biological effects is an area of ongoing research. Docking studies indicate that these compounds may interact with specific enzymes or receptors involved in bacterial fatty acid biosynthesis or cancer cell proliferation pathways .
Case Studies
- Antimicrobial Evaluation: A study synthesized various cinnamaldehyde derivatives, including those with bromine substitutions, and evaluated their antibacterial activity against common pathogens such as E. coli and S. aureus. The results indicated that structural modifications significantly influenced antimicrobial potency.
- Anticancer Screening: Another investigation focused on hydrazone derivatives derived from methoxy-substituted phenols, revealing significant antiproliferative activity against HCT-116 colon carcinoma cells, with some compounds exhibiting IC50 values lower than standard chemotherapy agents .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research has demonstrated that compounds similar to 3-bromobenzyl-(2-methoxyphenyl)ether exhibit antiviral properties. For instance, derivatives containing bromophenyl groups have shown promising activity against the H5N1 influenza virus, indicating that modifications in the benzyl ether structure can lead to enhanced biological activity .
Antiplasmodial Properties
Another area of interest is the antiplasmodial activity against Plasmodium falciparum. Compounds with similar structures have been synthesized and evaluated for their inhibitory effects. For example, chalcones with specific substitutions on the phenyl rings demonstrated significant antiplasmodial activity, suggesting that further exploration of bromobenzyl ethers could yield effective antimalarial agents .
Organic Synthesis
Synthesis of Benzyl Ethers
3-Bromobenzyl-(2-methoxyphenyl)ether can be utilized as a precursor in the synthesis of various benzyl ethers. The Williamson Ether Synthesis method allows for the generation of benzyl ethers from alcohols and alkyl bromides, where 3-bromobenzyl-(2-methoxyphenyl)ether can serve as a valuable reagent .
Functional Group Transformations
The compound can also participate in various functional group transformations, including debenzylation reactions. For instance, recent studies have explored oxidative debenzylation using nitroxyl radicals to convert benzyl ethers into carbonyl compounds efficiently. This reaction showcases the versatility of 3-bromobenzyl-(2-methoxyphenyl)ether in synthetic organic chemistry .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of compounds like 3-bromobenzyl-(2-methoxyphenyl)ether is crucial for optimizing their biological activities. Studies have indicated that variations in substituents on the aromatic rings can significantly influence the pharmacological properties of related compounds. For example, altering the position and type of substituents can enhance antiviral or antiplasmodial activities, leading to more potent derivatives .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Halogenation: Bromine and chlorine substituents (e.g., in BDE-2 and 3-Bromobenzyl-(2,3-dichlorophenyl)ether) introduce steric bulk and electron-withdrawing effects, influencing reactivity in cross-coupling reactions .
Synthetic Accessibility: Compounds with methoxy groups (e.g., 3-Bromobenzyl-(2-methoxyphenyl)ether) often require specialized substrates like 2-methoxyphenyl ethanol, whereas methyl or chloro analogs may employ simpler alkylation protocols .
Physicochemical and Functional Differences
- Polarity and Solubility: The methoxy group in 3-Bromobenzyl-(2-methoxyphenyl)ether enhances solubility in polar organic solvents (e.g., diethyl ether) compared to non-polar analogs like BDE-2 .
- Thermal Stability : Brominated ethers generally exhibit moderate thermal stability, but chloro-substituted derivatives (e.g., 3-Bromobenzyl-(2,3-dichlorophenyl)ether) may degrade at lower temperatures due to weaker C-Cl bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
